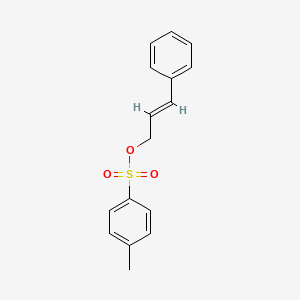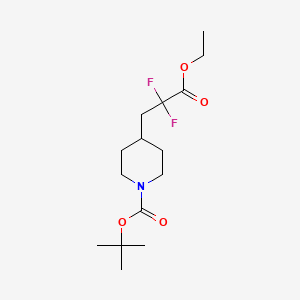aminedihydrochloride](/img/structure/B13571104.png)
[(6-Bromopyridin-2-yl)methyl](methyl)aminedihydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(6-Bromopyridin-2-yl)methylaminedihydrochloride is a chemical compound that features a brominated pyridine ring attached to a methylamine group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (6-Bromopyridin-2-yl)methylaminedihydrochloride typically involves the bromination of pyridine derivatives followed by the introduction of the methylamine group. One common method includes:
Bromination of Pyridine: Pyridine is treated with bromine in the presence of a catalyst such as iron(III) bromide to yield 6-bromopyridine.
Formation of the Methylamine Derivative: The 6-bromopyridine is then reacted with formaldehyde and methylamine under acidic conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. This often includes continuous flow reactions and the use of automated systems to control reaction conditions precisely.
Analyse Des Réactions Chimiques
Types of Reactions
Substitution Reactions: The bromine atom in the pyridine ring can be substituted by various nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form N-oxides or reduction to remove the bromine atom.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck reactions, to form more complex molecules.
Common Reagents and Conditions
Substitution: Sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in an aprotic solvent like dimethylformamide (DMF).
Oxidation: Hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (mCPBA).
Reduction: Palladium on carbon (Pd/C) with hydrogen gas (H₂).
Major Products
Substitution: Various substituted pyridines depending on the nucleophile used.
Oxidation: Pyridine N-oxides.
Reduction: Dehalogenated pyridine derivatives.
Applications De Recherche Scientifique
Chemistry
In organic synthesis, (6-Bromopyridin-2-yl)methylaminedihydrochloride is used as a building block for the synthesis of more complex molecules. Its bromine atom allows for further functionalization through various substitution reactions.
Biology
This compound can be used in the development of biologically active molecules, including potential pharmaceuticals. Its structure allows for modifications that can lead to compounds with specific biological activities.
Medicine
In medicinal chemistry, derivatives of this compound are explored for their potential as therapeutic agents. They may act as inhibitors or modulators of specific biological pathways.
Industry
In the chemical industry, this compound is used in the synthesis of specialty chemicals and intermediates for various applications, including agrochemicals and materials science.
Mécanisme D'action
The mechanism of action of (6-Bromopyridin-2-yl)methylaminedihydrochloride depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The bromine atom and the pyridine ring can participate in binding interactions, while the methylamine group can influence the compound’s solubility and reactivity.
Comparaison Avec Des Composés Similaires
Similar Compounds
6-Bromopyridine: A simpler brominated pyridine without the methylamine group.
2-Bromopyridine: Another brominated pyridine isomer.
(2-Bromopyridin-3-yl)methylamine: A positional isomer with the bromine atom at a different position on the pyridine ring.
Uniqueness
(6-Bromopyridin-2-yl)methylaminedihydrochloride is unique due to the specific positioning of the bromine atom and the presence of the methylamine group. This combination allows for specific reactivity and interactions that are not possible with other isomers or simpler compounds.
This detailed overview provides a comprehensive understanding of (6-Bromopyridin-2-yl)methylaminedihydrochloride, covering its synthesis, reactions, applications, and comparisons with similar compounds
Propriétés
Formule moléculaire |
C7H11BrCl2N2 |
|---|---|
Poids moléculaire |
273.98 g/mol |
Nom IUPAC |
1-(6-bromopyridin-2-yl)-N-methylmethanamine;dihydrochloride |
InChI |
InChI=1S/C7H9BrN2.2ClH/c1-9-5-6-3-2-4-7(8)10-6;;/h2-4,9H,5H2,1H3;2*1H |
Clé InChI |
GDJLWQOKKUXMAC-UHFFFAOYSA-N |
SMILES canonique |
CNCC1=NC(=CC=C1)Br.Cl.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


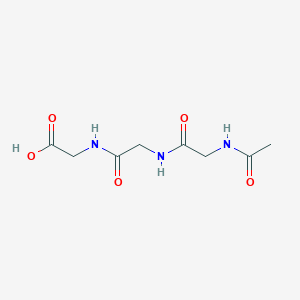

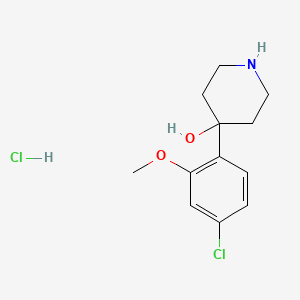
![1-[4-(2-Methoxyethoxy)phenyl]ethan-1-aminehydrochloride](/img/structure/B13571042.png)
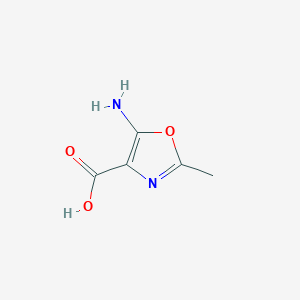
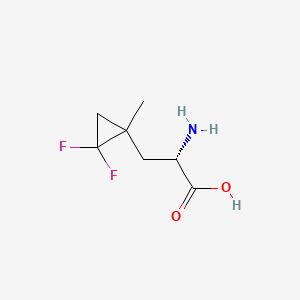


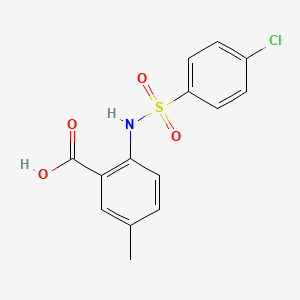
![rac-tert-butyl N-{[(1R,3S)-3-(aminomethyl)cyclohexyl]methyl}carbamate](/img/structure/B13571069.png)
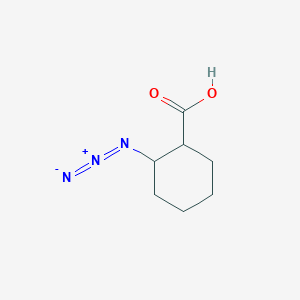
![2-[1-(2-methoxyethyl)-2,5-dimethyl-1H-pyrrol-3-yl]-2-oxoethyl 2-(phenylformamido)acetate](/img/structure/B13571091.png)
